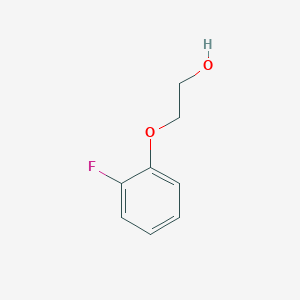

2-(2-Fluorophenoxy)ethanol

Description

Historical Context of Synthetic and Mechanistic Investigations

The synthesis of 2-(2-Fluorophenoxy)ethanol is primarily rooted in the principles of the Williamson ether synthesis, a classic and widely employed method for forming ethers developed by Alexander Williamson in 1850. researchgate.net This reaction typically involves the reaction of an alkoxide ion with a primary alkyl halide. researchgate.net In the context of this compound, this would involve the reaction of a 2-fluorophenoxide salt with a suitable two-carbon electrophile, such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide.

The reaction is understood to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.net In this concerted, single-step process, the nucleophilic oxygen of the 2-fluorophenoxide attacks the electrophilic carbon of the alkylating agent, leading to the simultaneous formation of the carbon-oxygen ether bond and the cleavage of the carbon-leaving group bond. halocarbonlifesciences.comvcu.edu The rate of this reaction is dependent on the concentrations of both the nucleophile and the electrophile. researchgate.net Key factors influencing the success of the synthesis include the choice of solvent, reaction temperature, and the nature of the base used to generate the phenoxide. Polar aprotic solvents like acetonitrile (B52724) or N,N-dimethylformamide are often employed to enhance the nucleophilicity of the phenoxide. prepchem.com

While the Williamson ether synthesis provides a foundational approach, historical investigations into ether synthesis have explored various modifications and alternative routes to optimize yields and purity, particularly when dealing with substituted phenols.

Significance within Contemporary Organic and Materials Chemistry

The significance of this compound in modern chemical research stems from its role as a versatile fluorinated building block. The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. halocarbonlifesciences.com This makes fluorinated compounds, including this compound, valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. researchgate.net

In the realm of materials science, the presence of the fluorine atom can impart desirable characteristics such as thermal stability, chemical resistance, and specific optical and electronic properties. Aryl fluoroethers are known to possess unique electronic properties that can be advantageous in the design of advanced materials. While specific applications of this compound in materials are still an emerging area of research, its structure suggests potential as a monomer or modifier for the synthesis of specialty polymers, such as fluorinated polyethers or polyesters. These materials could find applications in areas like high-performance coatings, membranes, and electronic components.

Overview of Key Research Areas and Challenges

Current research involving this compound and related compounds is focused on several key areas. A primary area of investigation is its utilization as a precursor for more complex molecules with potential biological activity. Synthetic chemists are exploring its derivatization to create novel scaffolds for drug discovery programs.

Another significant research direction is the exploration of its potential as a monomer in polymerization reactions. The development of new fluorinated polymers with tailored properties is a constant pursuit in materials science. The hydroxyl group of this compound provides a reactive handle for incorporation into polymer backbones, while the fluorinated aromatic ring can influence the final properties of the material.

Despite its potential, there are challenges associated with the synthesis and application of this compound. One of the primary challenges in its synthesis is achieving high regioselectivity. When starting with substituted phenols, there is a possibility of C-alkylation competing with the desired O-alkylation, leading to isomeric impurities. prepchem.com Careful optimization of reaction conditions, including the choice of base and solvent, is crucial to minimize these side reactions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluorophenoxy)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVPAMCKEWBRNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 2 Fluorophenoxy Ethanol and Its Precursors

Alkylation Reactions in Ether Synthesis

The formation of the ether linkage in 2-(2-Fluorophenoxy)ethanol is a critical step, predominantly achieved through alkylation reactions. These methods involve the coupling of an aryloxy group with an ethanol (B145695) moiety.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a cornerstone method for preparing ethers and is well-suited for the synthesis of this compound. masterorganicchemistry.comyoutube.com This classical SN2 reaction involves an alkoxide nucleophilically attacking an alkyl halide. masterorganicchemistry.com In the context of synthesizing this compound, this typically involves the reaction of a 2-fluorophenoxide salt with a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol.

The general mechanism begins with the deprotonation of 2-fluorophenol (B130384) by a suitable base to form the more nucleophilic 2-fluorophenoxide. youtube.com This is a crucial activation step, as neutral alcohols are generally poor nucleophiles for SN2 reactions. masterorganicchemistry.com The choice of base can range from strong bases like sodium hydride (NaH) to more moderate bases like potassium carbonate (K2CO3), depending on the specific reaction conditions and desired selectivity. masterorganicchemistry.comfrancis-press.com

Once formed, the 2-fluorophenoxide attacks the electrophilic carbon of the 2-haloethanol, displacing the halide and forming the desired ether linkage. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), which can solvate the cation of the base without impeding the nucleophilicity of the phenoxide. francis-press.com

Key factors influencing the success of the Williamson ether synthesis include the nature of the leaving group on the ethanol derivative (with iodide being a better leaving group than bromide or chloride) and the steric hindrance around the reaction centers. francis-press.com For the synthesis of this compound, the use of a primary haloalkane (2-haloethanol) is ideal for promoting the SN2 mechanism and minimizing competing elimination reactions. masterorganicchemistry.com

Base-Mediated Selective Synthesis Protocols

Recent advancements in synthetic methodology have focused on developing base-mediated protocols that offer high selectivity and operate under mild conditions. thieme-connect.dethieme-connect.com These methods are particularly valuable as they often tolerate a wider range of functional groups and avoid the harsh conditions of some traditional Williamson ether syntheses. thieme-connect.com

One such protocol involves the use of potassium carbonate (K2CO3) as a base in methanol (B129727) at room temperature. thieme-connect.dethieme-connect.com This system has been shown to be effective for the O-alkylation of various phenols with 2-chloroethanol, affording 2-aryloxyethanols in good to excellent yields (60-99%). thieme-connect.dethieme-connect.com The mildness of these conditions makes this approach particularly attractive for large-scale synthesis and for substrates with sensitive functional groups. thieme-connect.de

The choice of base is critical for achieving high selectivity. While strong bases can be effective, they can also lead to side reactions. Weaker inorganic bases like K2CO3 have proven to be highly efficient in promoting the desired O-alkylation while minimizing byproducts. francis-press.comthieme-connect.de The chemoselectivity of these reactions is a key advantage, allowing for the specific synthesis of the target molecule even in the presence of other reactive sites. thieme-connect.de

Table 1: Comparison of Bases in Ether Synthesis

| Base | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Hydride (NaH) | Anhydrous polar aprotic solvents (e.g., DMF, THF) | Strong base, drives reaction to completion | Moisture sensitive, can be hazardous |

| Potassium Carbonate (K2CO3) | Polar solvents (e.g., Methanol, Acetonitrile) | Mild, cost-effective, high selectivity | May require longer reaction times |

| Sodium Hydroxide (NaOH) | Aqueous or phase-transfer conditions | Inexpensive, readily available | Can lead to side reactions, lower selectivity |

| Cesium Carbonate (Cs2CO3) | Polar aprotic solvents | High reactivity and solubility | More expensive |

Precursor Synthesis and Functionalization Pathways

Routes from Fluorophenols

The primary precursor for the aryloxy portion of the molecule is 2-fluorophenol. prepchem.comvulcanchem.com This compound serves as the starting point for the introduction of the 2-fluorophenoxy group. The synthesis of this compound typically begins with the activation of the hydroxyl group of 2-fluorophenol. As discussed in the context of the Williamson ether synthesis, this is achieved by deprotonation with a base to form the corresponding phenoxide. prepchem.com

The reactivity of the 2-fluorophenol is influenced by the electronic properties of the fluorine substituent. The fluorine atom is electron-withdrawing, which increases the acidity of the phenolic proton, facilitating its removal by a base.

Synthesis of Aryloxyethyl Halides

An alternative synthetic strategy involves the initial formation of an aryloxyethyl halide, which can then be used in subsequent reactions. For instance, a 2-(2-fluorophenoxy)ethyl halide can be synthesized and then reacted with a nucleophile. vulcanchem.com This approach can be advantageous in certain multi-step syntheses where the aryloxyethyl moiety needs to be introduced as a single unit.

The synthesis of these halides can be achieved by reacting 2-fluorophenol with a dihaloalkane, such as 1,2-dichloroethane (B1671644) or 1,2-dibromoethane, under basic conditions. Careful control of the stoichiometry is necessary to favor the monosubstituted product over the disubstituted diether.

Preparation of Intermediate Phthalimides

The Gabriel synthesis, which traditionally uses potassium phthalimide (B116566) to convert primary alkyl halides into primary amines, provides a relevant framework for understanding the synthesis of related amino-functionalized aryloxyethanols. organic-chemistry.orgunacademy.combyjus.com While not a direct route to this compound itself, the principles are applicable to the synthesis of precursors for more complex derivatives, such as 2-{[2-(2-fluorophenoxy)ethyl]amino}ethanol. ontosight.ai

In such a synthesis, potassium phthalimide would react with a 2-(2-fluorophenoxy)ethyl halide. scholarsresearchlibrary.com The phthalimide serves as a protected form of an amine. organic-chemistry.org The initial step involves the nucleophilic attack of the phthalimide anion on the alkyl halide to form an N-alkylated phthalimide. unacademy.combyjus.com This intermediate is then subjected to hydrazinolysis (reaction with hydrazine) or acidic/basic hydrolysis to cleave the phthaloyl group and liberate the primary amine. organic-chemistry.orgbyjus.com

This methodology highlights a versatile pathway for introducing an amino group into the aryloxyethanol structure, which can be a crucial step in the synthesis of various biologically active molecules. researchgate.netnih.gov

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles to the synthesis of this compound and its precursors aims to reduce the environmental impact by minimizing waste, using less hazardous materials, and improving energy efficiency.

For the synthesis of this compound itself, a greener approach to the Williamson ether synthesis can be employed. This includes the use of milder bases and more environmentally benign solvents. A protocol for the synthesis of 2-aryloxyethanols at room temperature using potassium carbonate (K2CO3) as the base and methanol as the solvent has been reported. thieme-connect.com This method avoids the need for harsh bases and high temperatures, which are common in traditional ether syntheses.

Phase-transfer catalysis (PTC) presents another green strategy. The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can facilitate the reaction between the aqueous phase containing the deprotonated 2-fluorophenol and the organic phase of the 2-haloethanol, enhancing reaction rates and efficiency under milder conditions. eurekaselect.comsapub.org

The synthesis of the precursor, 2-fluorophenol, can also be approached with green principles in mind. A scalable and rapid synthesis involves the oxidation of fluorophenylboronic acid with hydrogen peroxide in ethanol, a process that can be completed in one minute. rsc.orggoogle.com This method is advantageous over traditional routes like the diazotization of 2-fluoroaniline, which can produce more waste. Direct fluorination is another area of research that holds promise for more atom-economical syntheses. researchgate.net

For the other precursor, 2-chloroethanol, electrochemical methods offer a greener alternative to traditional industrial processes that involve ethylene (B1197577) and corrosive hypochlorous acid. nsf.govresearchgate.net Electrochemical synthesis can utilize ethanol as a starting material, potentially from renewable sources, and can be designed to regenerate the chloride ions used in the process. nsf.gov

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound, as well as for making the process more efficient and cost-effective.

In the Williamson ether synthesis of 2-aryloxyethanols, several parameters have been systematically optimized. The choice of base is significant; while organic bases like triethylamine (B128534) can be used, inorganic bases such as potassium carbonate have been shown to be effective, particularly when combined with sodium carbonate. thieme-connect.com The solvent also plays a crucial role, with methanol demonstrating good results at room temperature. thieme-connect.com Increasing the reaction temperature does not always lead to better outcomes and can sometimes decrease selectivity. thieme-connect.com The concentration of the reactants, specifically the 2-haloethanol, also needs to be carefully controlled to achieve high conversion and selectivity. thieme-connect.com Typically, Williamson ether syntheses are conducted at temperatures ranging from 50 to 100 °C for 1 to 8 hours, with laboratory yields reported to be between 50% and 95%. wikipedia.org

The table below summarizes the optimization of reaction conditions for the synthesis of a generic 2-aryloxyethanol, which is applicable to this compound.

| Entry | Base (equiv.) | Additive (equiv.) | Solvent | Temperature (°C) | Yield (%) | Selectivity (%) |

| 1 | Triethylamine (1) | - | Methanol | Room Temp. | 27-34 | 35-38 |

| 2 | K2CO3 (1) | Na2CO3 (3) | Methanol | Room Temp. | High | High |

| 3 | K2CO3 (1) | - | Ethanol | Room Temp. | Lower | Lower |

| 4 | K2CO3 (1) | - | Isopropanol | Room Temp. | Lower | Lower |

| 5 | K2CO3 (1) | - | Methanol | 40 - Reflux | Lower | Lower |

For the synthesis of the precursor 2-fluorophenol via the diazotization of 2-fluoroaniline, the temperature must be carefully controlled between 0 and 5°C to ensure the stability of the intermediate diazonium salt. In the synthesis of 2-chloroethanol from ethylene glycol and hydrochloric acid, a continuous process with a specific reflux ratio and the use of a carboxylic acid catalyst like adipic acid has been optimized to achieve a crude product yield of 99.3%.

The following table details the optimized conditions for the continuous synthesis of 2-chloroethanol.

| Parameter | Value |

| Temperature | 110–120°C |

| Catalyst (Adipic Acid) | 1 part per 8.5 parts glycol |

| Reflux Ratio | 2:3 (reflux:distillate) |

| Mixed Feed Ratio (Ethylene glycol:HCl:H₂O) | 2.2:3.6:1 |

| Crude Product Yield | 99.3% (on HCl basis) |

Chemical Reactivity and Transformation Pathways of 2 2 Fluorophenoxy Ethanol

Oxidative Transformations

The primary alcohol group in 2-(2-Fluorophenoxy)ethanol is susceptible to oxidation, leading to the formation of aldehydes and, under certain conditions, further transformed products.

Alcohol Oxidation Reactions

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic chemistry. For this compound, this is typically achieved using mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a preferred reagent for this conversion. libretexts.orgwikipedia.orgorganic-chemistry.orgchemistrysteps.commasterorganicchemistry.com The reaction, generally carried out in an anhydrous solvent like dichloromethane (B109758), converts the primary alcohol into the corresponding aldehyde, 2-(2-Fluorophenoxy)acetaldehyde. libretexts.orgchemistrysteps.com

The mechanism involves the formation of a chromate (B82759) ester from the alcohol and PCC. Subsequently, a base (such as pyridine (B92270) present in the reaction mixture) facilitates a 1,2-elimination reaction, breaking the adjacent C-H bond and forming the C-O double bond of the aldehyde, while reducing Cr(VI) to Cr(IV). libretexts.orgmasterorganicchemistry.com

Sequential Oxidation/Rearrangement Pathways

In studies involving similar 2-phenoxyethanol (B1175444) derivatives, an interesting sequential reaction has been observed following the initial oxidation. rsc.org When 2-phenoxyethanol analogs are treated with PCC, the initially formed aldehyde can undergo a subsequent dimerization and rearrangement. rsc.org This process is analogous to the Tishchenko reaction, a disproportionation event where two molecules of an aldehyde react to form an ester. wikipedia.orgorganic-chemistry.orgillinois.edu

In this pathway, one molecule of the intermediate aldehyde, 2-(2-Fluorophenoxy)acetaldehyde, is oxidized to the corresponding carboxylic acid while a second molecule is reduced to the alcohol. These then combine to form the final ester product, 2-(2-fluorophenoxy)ethyl 2-(2-fluorophenoxy)acetate. This sequential transformation from alcohol to ester, mediated by a single reagent, highlights a complex reactivity pattern initiated by the simple oxidation of the alcohol. rsc.org

| Reaction Stage | Starting Material | Reagent | Key Intermediate/Product |

| Alcohol Oxidation | This compound | Pyridinium Chlorochromate (PCC) | 2-(2-Fluorophenoxy)acetaldehyde |

| Sequential Rearrangement | 2-(2-Fluorophenoxy)acetaldehyde | (Self-reaction, Tishchenko-type) | 2-(2-fluorophenoxy)ethyl 2-(2-fluorophenoxy)acetate |

Nucleophilic Substitution Reactions

The hydroxyl group of this compound can be replaced by a halogen through nucleophilic substitution, providing a pathway to valuable synthetic intermediates.

Formation of Haloethoxy Derivatives

Direct displacement of the hydroxyl group is unfavorable due to its poor leaving group ability. Therefore, the transformation into a haloethoxy derivative, such as 1-(2-bromoethoxy)-2-fluorobenzene, requires the conversion of the -OH group into a better leaving group.

One common method involves treatment with a strong hydrohalic acid like hydrobromic acid (HBr). The alcohol's oxygen atom is first protonated by the acid, forming a good leaving group (water). A subsequent SN2 attack by the bromide ion on the adjacent carbon atom displaces the water molecule, yielding the bromoethoxy derivative.

Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are highly effective for converting primary alcohols to the corresponding alkyl chlorides and bromides, respectively. With thionyl chloride, the alcohol attacks the sulfur atom, and following the loss of a proton, an intermediate chlorosulfite is formed. The chloride ion, generated in the process, then attacks the carbon in an SN2 fashion, leading to the formation of the chloroethoxy derivative, sulfur dioxide, and hydrogen chloride.

| Desired Product | Reagent(s) | Mechanism | Leaving Group |

| 1-(2-Bromoethoxy)-2-fluorobenzene | HBr | SN2 | H₂O |

| 1-(2-Chloroethoxy)-2-fluorobenzene | SOCl₂ | SN2 | SO₂ + HCl |

| 1-(2-Bromoethoxy)-2-fluorobenzene | PBr₃ | SN2 | H₃PO₃ |

Cyclization and Heterocycle Formation

The 2-(2-fluorophenoxy) moiety is a structural component found in various pharmacologically active heterocyclic compounds. While this compound itself is not typically the direct starting material for complex cyclizations, its derivatives are key precursors.

Intramolecular Cyclization Studies

Research into the synthesis of novel anticonvulsant agents has demonstrated the utility of precursors containing the 2-(2-fluorophenoxy) group in forming heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles. nih.gov For instance, a common synthetic strategy involves the oxidation of the ethanol (B145695) side chain to a carboxylic acid, forming 2-(2-Fluorophenoxy)acetic acid. This acid can then be converted to its corresponding acyl hydrazide.

This hydrazide derivative serves as a crucial intermediate for intramolecular cyclization. Treatment of 2-(2-fluorophenoxy)benzoyl hydrazine (B178648) with reagents like carbon disulfide in a basic medium leads to the formation of a 5-substituted-1,3,4-oxadiazole-2-thione ring. nih.gov This reaction proceeds via nucleophilic attack of the hydrazide on the carbon disulfide, followed by an intramolecular cyclization and dehydration to yield the stable heterocyclic ring system. Such pathways underscore the role of the 2-(2-fluorophenoxy) structural unit as a scaffold for building more complex, medicinally relevant molecules. nih.govnih.gov

| Precursor Molecule | Reagent(s) for Cyclization | Heterocyclic Product |

| 2-(2-Fluorophenoxy)benzoyl hydrazine | 1. Carbon Disulfide (CS₂) 2. Potassium Hydroxide (KOH) | 5-[2-(2-Fluorophenoxy)phenyl]-1,3,4-oxadiazole-2-thione |

Formation of Benzodioxane Derivatives

The synthesis of benzodioxane derivatives often involves the reaction of a catechol with a suitable dielectrophile. While direct synthesis from this compound is not extensively documented, a plausible pathway can be conceptualized. One common method for forming the 1,4-benzodioxane (B1196944) ring system is the Williamson ether synthesis, involving a catechol and a dihaloethane.

A general approach to synthesizing 1,4-benzodioxane involves the condensation of a catechol with a dihaloalkane or an epoxide. For instance, catechol can react with trans-β-alkyl α-halo Michael acceptors to form 2-substituted-1,4-benzodioxanes. tsijournals.com Another established method involves the reaction of a catechol derivative with glycerol (B35011) 1-tosylate acetonide, followed by deprotection and cyclization. researchgate.net An innovative, greener synthesis has been developed reacting catechol with glycerol carbonate in the presence of a basic catalyst to selectively produce 2-hydroxymethyl-1,4-benzodioxane. rsc.org

Starting from this compound, a multi-step process would be necessary. This would likely involve the hydroxylation of the fluorophenyl ring to create a catechol-like intermediate, which could then undergo cyclization. However, the stability of the fluorophenyl group makes this a challenging transformation. Alternatively, the ethanol side chain could be modified to introduce reactive groups that could participate in a cyclization reaction with the aromatic ring, although this is also not a straightforward process.

A variety of synthetic methods for 1,4-benzodioxane lignan (B3055560) natural products have been reviewed, including biomimetic approaches, phenolate (B1203915) substitution, condensation of epoxide precursors, and transition metal-assisted methods. researchgate.net These diverse strategies highlight the flexibility in forming the benzodioxane core, which could potentially be adapted for precursors like this compound, though specific examples are lacking in the current literature.

Synthesis of Oxadiazole Derivatives

The 2-(2-Fluorophenoxy)phenyl moiety is a valuable scaffold for the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. A key intermediate for these syntheses is 2-(2-fluorophenoxy)benzoic acid hydrazide, which can be derived from this compound through oxidation to the corresponding benzoic acid, followed by esterification and reaction with hydrazine hydrate (B1144303).

A series of new 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles have been synthesized and evaluated for their anticonvulsant activities. nih.gov The general synthetic route starts from 2-(2-fluorophenoxy)benzoic acid. This acid is converted to its ethyl ester, which is then treated with hydrazine hydrate to yield the crucial hydrazide intermediate. This hydrazide can then be cyclized with various reagents to form the 1,3,4-oxadiazole ring. nih.govnih.gov

For example, reaction of the hydrazide with carbon disulfide in the presence of potassium hydroxide, followed by treatment with an alkylating agent, can yield 2-alkylthio-1,3,4-oxadiazole derivatives. nih.gov Alternatively, reaction with cyanogen (B1215507) bromide can lead to the formation of 2-amino-1,3,4-oxadiazole derivatives. nih.gov The synthesis of 2-[2-(2-chlorophenoxy)phenyl]-1,3,4-oxadiazole derivatives follows a similar pathway, starting with the corresponding 2-(2-chlorophenoxy)benzoic acid. nih.gov

The following table summarizes the synthesis of key intermediates and final oxadiazole derivatives starting from a phenoxybenzoic acid precursor.

| Starting Material | Reagents | Intermediate/Product | Reference |

| 2-Phenoxybenzoic acid | Ethanol, H+ | Ethyl 2-phenoxybenzoate | nih.gov |

| Ethyl 2-phenoxybenzoate | Hydrazine hydrate, ethanol | 2-Phenoxybenzoic acid hydrazide | nih.gov |

| 2-Phenoxybenzoic acid hydrazide | Carbon disulfide, KOH | 5-(2-Phenoxyphenyl)-1,3,4-oxadiazole-2-thiol | nih.gov |

| 2-Phenoxybenzoic acid hydrazide | Cyanogen bromide, methanol (B129727) | 5-(2-Phenoxyphenyl)-1,3,4-oxadiazol-2-amine | nih.gov |

Synthesis of Thiadiazole Derivatives

The synthesis of thiadiazole derivatives from this compound would likely proceed through a similar intermediate as for oxadiazoles, namely a thiosemicarbazide (B42300) derivative. This can be prepared from the corresponding acid hydrazide.

A general method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides. For instance, 2-amino-5-aryloxymethyl-1,3,4-thiadiazoles can be diazotized to form 2-halo-5-aryloxymethyl-1,3,4-thiadiazoles, which can then undergo nucleophilic substitution to introduce various functional groups. clockss.org

Starting from 2-(2-fluorophenoxy)acetic acid (obtainable by oxidation of this compound), one could form the corresponding acyl chloride, which can then react with thiosemicarbazide. The resulting acylthiosemicarbazide can be cyclized under acidic conditions to yield a 2-amino-5-((2-fluorophenoxy)methyl)-1,3,4-thiadiazole derivative.

The synthesis of novel thiadiazole derivatives has been reported through the reaction of acetylated 2-aminothiadiazole with piperazine (B1678402) derivatives. mdpi.com While not directly starting from a phenoxy compound, this illustrates a common strategy for functionalizing the thiadiazole ring.

A plausible synthetic route is outlined below:

| Step | Reactant 1 | Reactant 2 | Conditions | Product |

| 1 | 2-(2-Fluorophenoxy)acetic acid | Thionyl chloride | Reflux | 2-(2-Fluorophenoxy)acetyl chloride |

| 2 | 2-(2-Fluorophenoxy)acetyl chloride | Thiosemicarbazide | Base | 1-(2-(2-Fluorophenoxy)acetyl)thiosemicarbazide |

| 3 | 1-(2-(2-Fluorophenoxy)acetyl)thiosemicarbazide | Concentrated H2SO4 | Stirring | 5-((2-Fluorophenoxy)methyl)-1,3,4-thiadiazol-2-amine |

Synthesis of Chalcone (B49325) Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are typically synthesized via the Claisen-Schmidt condensation of an appropriately substituted benzaldehyde (B42025) and acetophenone (B1666503) in the presence of a base or acid catalyst. researchgate.netnih.gov To synthesize a chalcone derivative incorporating the 2-(2-Fluorophenoxy) moiety, one would need a corresponding benzaldehyde or acetophenone precursor.

For instance, 2-(2-Fluorophenoxy)acetophenone could be condensed with a variety of benzaldehydes to produce a series of chalcones. The synthesis of fluorinated chalcone derivatives has been shown to lead to compounds with interesting biological activities. researchgate.netnih.gov

The general Claisen-Schmidt condensation is outlined below:

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Substituted Acetophenone | Substituted Benzaldehyde | NaOH, ethanol | Chalcone | researchgate.net |

| 1,3-Diacetylbenzene | Vanillin | c-H2SO4, ethanol | (E)-1-{3-[(E)-3-(4-Hydroxy-3-methoxyphenyl)acryloyl]phenyl}-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-one | nih.gov |

To prepare a chalcone from this compound, the alcohol would first need to be converted to either 2-(2-Fluorophenoxy)benzaldehyde or an acetophenone derivative. The former could be achieved through controlled oxidation. The latter would require a more complex multi-step synthesis.

Synthesis of Quinoline (B57606) Derivatives

The synthesis of quinoline derivatives bearing a 2-fluorophenoxy substituent has been successfully achieved. These syntheses often employ classic quinoline-forming reactions such as the Conrad-Limpach or Doebner-von Miller synthesis, adapted for the specific precursors.

A series of novel 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives have been designed and synthesized as selective c-Met inhibitors. nih.gov The key step in these syntheses is the nucleophilic substitution of a chlorine atom on the 4-position of a quinoline ring with 2-fluorophenol (B130384). The quinoline core itself is typically pre-functionalized with the desired substituents.

For example, the synthesis of 2-(furan-2-yl)-4-phenoxyquinoline derivatives involves the reaction of a substituted phenol (B47542) with 4-chloro-2-(furan-2-yl)quinoline in the presence of a base like potassium carbonate. cust.edu.tw This general approach can be adapted for 2-fluorophenol to yield the corresponding 4-(2-fluorophenoxy)quinoline derivatives.

The following table presents a general scheme for the synthesis of 4-phenoxyquinoline derivatives.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| 4-Chloroquinoline derivative | Substituted phenol | K2CO3, acetone/THF | 4-Phenoxyquinoline derivative | cust.edu.tw |

| 4-Chloro-6,7-dimethoxyquinoline | 2-Fluorophenol | - | 4-(2-Fluorophenoxy)-6,7-dimethoxyquinoline | nih.gov |

Photochemical Reactivity and Mechanisms

The photochemical behavior of this compound is influenced by the chromophoric phenyl ring and the potential for reactions involving the ether linkage and the ethanol side chain upon UV irradiation.

UV Irradiation Induced Pathways

Phenoxyethanol (B1677644) itself is used as a preservative in cosmetic products and its interaction with UV light is of interest. unimi.itnih.gov While generally considered photochemically stable, some personal care ingredients can interact with the body's natural oxidative field, which is influenced by UV light. mercola.com

The presence of a fluorine atom on the aromatic ring can significantly influence photochemical reactivity. For example, the photochemistry of fluoroquinolone antibiotics, which also contain a fluorine-substituted aromatic ring, has been studied extensively. nih.gov A key reaction pathway for these compounds is the photoheterolysis of the carbon-fluorine bond, leading to the formation of highly reactive aryl cations. researchgate.net This suggests that a similar C-F bond cleavage could be a possible, though likely inefficient, pathway for this compound upon UV irradiation.

Flavonoids, which contain chroman rings with phenyl substituents, also exhibit a range of photochemical transformations upon UV absorption, including photooxidative cyclizations. hebmu.edu.cnmdpi.com While the structure of this compound is simpler, the presence of the aromatic chromophore suggests that it can absorb UV radiation, leading to excited states that could undergo various reactions. The specific pathways would depend on the wavelength of irradiation, the solvent, and the presence of other reactive species such as oxygen.

Photo-cleavage of the ether bond: This would lead to the formation of a 2-fluorophenoxy radical and a hydroxyethyl (B10761427) radical.

Photo-cleavage of the C-F bond: This would generate a phenoxyethanol radical cation and a fluoride (B91410) ion.

Reactions involving the ethanol moiety: Photo-oxidation of the primary alcohol to an aldehyde is a possibility.

Further experimental studies are needed to elucidate the precise photochemical reactivity and mechanisms of this compound.

Dimerization Processes

While specific studies on the dimerization of this compound are not extensively detailed in the available literature, dimerization can be a potential side reaction in various chemical processes, particularly under conditions that favor intermolecular condensation or radical coupling. For instance, in related phenolic compounds, dimerization can occur through oxidative coupling or other condensation reactions, leading to the formation of more complex structures. The presence of the reactive hydroxyl group and the potential for activation of the aromatic ring could facilitate such processes under specific catalytic or thermal conditions.

Photocyclization Studies with Related Phenoxyacetic Acid Derivatives

Photocyclization is a photochemical reaction that leads to the formation of a cyclic compound. While studies specifically on this compound are limited, research on related aromatic compounds provides insight into potential transformation pathways. For instance, the oxidative photocyclization of aromatic Schiff bases is a known method for synthesizing phenanthridine (B189435) derivatives. mdpi.com This type of reaction involves the irradiation of a molecule, leading to an excited state that subsequently undergoes an intramolecular cyclization, often followed by an oxidation step to form a stable aromatic system. mdpi.com

In studies involving other related structures, such as γ-amino acid derivatives, decarboxylative photocyclization has been used to synthesize benzopyrrolizidines. nih.gov This reaction proceeds through a radical coupling mechanism following photochemically induced decarboxylation. nih.gov

The efficiency and regioselectivity of photocyclization can be influenced by several factors:

Substituents : Electron-withdrawing or electron-donating groups on the aromatic rings can affect the reaction rate and the final product distribution. mdpi.com

Reaction Conditions : The presence of an acid or a radical scavenger like TEMPO can significantly increase the reaction rate and yield by facilitating the cyclization and preventing side reactions. mdpi.com

Stereochemistry : In chiral precursors, the diastereoselectivity of the cyclization can be high, depending on the specific structure of the starting material. nih.gov

| Precursor Type | Reaction Type | Product | Key Findings |

|---|---|---|---|

| Aromatic Schiff Bases | Oxidative Photocyclization | Phenanthridines | Reaction rate is increased in the presence of acid; yields are improved with TEMPO. mdpi.com |

| γ-Phthalimido Butyric Acid Derivatives | Decarboxylative Photocyclization | Benzopyrrolizidines | Reaction proceeds via radical coupling with high cis diastereoselectivity in certain cases. nih.gov |

Hydrolytic Stability and Mechanism in Organized Media

Organized media, such as micellar systems, can significantly alter the rates and mechanisms of chemical reactions, including hydrolysis. The aggregation of surfactant molecules into micelles creates distinct microenvironments (e.g., a hydrophobic core and a charged surface) that can concentrate reactants and stabilize transition states.

Hydrolysis Kinetics in Micellar Systems

The study of reaction kinetics in the presence of micelles provides valuable information on the catalytic or inhibitory effects of these organized assemblies. For reactions involving protonation, anionic surfactants are often found to act as catalysts. tci-thaijo.org The effect of a surfactant on reaction kinetics is typically concentration-dependent.

The key kinetic parameters that can be determined from such studies include:

km : The micellar rate constant.

Ks : The binding constant of the substrate to the micelle.

A study on ethanol oxidation yielded a micellar rate constant (km) of 7.45 x 10-3 s-1 and a binding constant (Ks) of 40.35 mol dm-3, indicating a significant interaction between the substrate and the surfactant. tci-thaijo.org

Role of Premicellar Assemblies and Micelles

The influence of surfactants on a reaction is not limited to the presence of fully formed micelles. At concentrations below the critical micelle concentration (CMC), surfactant molecules can form smaller aggregates known as premicellar assemblies. These assemblies can also play a role in catalysis.

The catalytic effect of micelles is often attributed to the solubilization and incorporation of reactants into the stern layer of the micelle. tci-thaijo.org This colocalization of reactants increases their effective concentration and can stabilize the transition state of the reaction, leading to rate enhancement. The electrostatic and hydrophobic interactions between the reactants and the micellar environment are crucial in this process. tci-thaijo.org

Piszkiewicz’s positive cooperativity model can also describe the kinetics, where the binding of one reactant molecule to the micelle facilitates the binding of others. A cooperativity index (n) greater than 1 suggests positive cooperativity. tci-thaijo.org In the case of ethanol oxidation, the inhibition of the reaction at very high surfactant concentrations was attributed to repulsion between the protonated oxidant accumulated on the micelle surface and the surfactant's own counter-ions. tci-thaijo.org The negative entropy of activation (ΔS#) observed in such studies suggests the formation of an ordered transition state, consistent with the reactants being organized within the micellar structure. tci-thaijo.org

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Different types of NMR experiments are used to probe the environments of specific atomic nuclei, such as protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

Proton (¹H) NMR for Structural Elucidation and Reaction Monitoring

Proton NMR (¹H NMR) is fundamental for determining the arrangement of hydrogen atoms in a molecule. In 2-(2-fluorophenoxy)ethanol, the ¹H NMR spectrum reveals distinct signals for the protons on the aromatic ring, the ethoxy chain, and the hydroxyl group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons typically appear as complex multiplets in the range of 6.8-7.5 ppm. vulcanchem.com The protons of the ethoxy group (-OCH₂CH₂OH) would be expected to show characteristic shifts, with the methylene (B1212753) group adjacent to the oxygen of the phenoxy group appearing at a different chemical shift than the methylene group adjacent to the hydroxyl group.

¹H NMR is also a valuable tool for monitoring the progress of chemical reactions in real-time. libretexts.org This technique, often referred to as in-line or on-line NMR, allows researchers to track the consumption of reactants and the formation of products without the need for sample isolation. magritek.combeilstein-journals.org For example, in the synthesis of this compound, one could monitor the disappearance of signals corresponding to the starting materials and the appearance of new signals corresponding to the product. This provides insights into reaction kinetics and can help in optimizing reaction conditions to maximize yield and minimize byproducts. magritek.com

Interactive Data Table: Representative ¹H NMR Data

| Protons | Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.8-7.5 | m |

| -OCH₂- | ~4.1 | t |

| -CH₂OH | ~3.9 | t |

| -OH | Variable | s |

| Note: 'm' denotes multiplet, 't' denotes triplet, and 's' denotes singlet. The exact chemical shifts and multiplicities can vary depending on the solvent and other experimental conditions. |

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, attached to an electronegative atom).

For this compound, the ¹³C NMR spectrum would show signals for the six carbons of the fluorinated benzene (B151609) ring and the two carbons of the ethanol (B145695) side chain. The carbon atom directly bonded to the fluorine atom (C-F) will exhibit a large coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR of fluorinated compounds. The carbons of the ethoxy chain will have chemical shifts influenced by the adjacent oxygen atoms.

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-F (Aromatic) | 150-160 (doublet) |

| C-O (Aromatic) | 145-155 |

| Aromatic CH | 115-130 |

| -OCH₂- | 65-75 |

| -CH₂OH | 60-70 |

| Note: These are approximate ranges and can be influenced by the solvent and substitution pattern. |

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to study fluorine-containing compounds. e-bookshelf.de Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR provides a clean spectrum with a wide chemical shift range, making it an excellent tool for analyzing the local environment of fluorine atoms. magritek.comnih.gov

In the case of this compound, the ¹⁹F NMR spectrum would show a single signal corresponding to the fluorine atom on the benzene ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. rsc.org Any changes in the molecular structure, such as those occurring during a chemical reaction, would likely cause a shift in the ¹⁹F NMR signal, making it a powerful probe for reaction monitoring. magritek.com

Application of APT Pulse Sequence

The Attached Proton Test (APT) is a ¹³C NMR pulse sequence that helps in distinguishing between different types of carbon atoms based on the number of attached protons. In an APT spectrum, CH and CH₃ carbons appear as positive signals, while CH₂ and quaternary carbons appear as negative signals. This technique can be used to confirm the assignments made in a standard ¹³C NMR spectrum. For this compound, an APT experiment would show the CH₂ groups of the ethoxy chain as negative signals and the CH carbons of the aromatic ring as positive signals, aiding in the complete structural assignment.

Monitoring Reaction Progress via In-line NMR

The synthesis of this compound can be effectively monitored using in-line NMR spectroscopy. magritek.com By continuously flowing the reaction mixture through an NMR spectrometer, real-time data on the concentrations of reactants, intermediates, and products can be obtained. beilstein-journals.org This allows for the precise determination of reaction endpoints, the identification of any transient intermediates, and the calculation of reaction kinetics. magritek.com Both ¹H and ¹⁹F NMR are particularly well-suited for this purpose due to their high sensitivity. magritek.com For instance, in a nucleophilic aromatic substitution (SNAr) reaction to synthesize this compound, one could monitor the decrease in the ¹⁹F signal of the starting fluoroaromatic compound and the simultaneous increase in the ¹⁹F signal of the product. magritek.com

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound, a high-resolution mass spectrum would provide the exact mass of the molecule, confirming its elemental composition. epo.org The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound. rsc.org Fragmentation patterns observed in the mass spectrum can help to confirm the presence of the fluorophenoxy and ethanol moieties within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement of the parent ion. researchgate.net For this compound (molecular formula C₈H₉FO₂), HRMS would be used to verify its exact molecular weight, distinguishing it from other compounds with the same nominal mass. The high-resolution capability allows for mass measurements with errors in the parts-per-million (ppm) range, which is essential for confirming the proposed chemical formula. vulcanchem.comnih.gov

Table 1: Theoretical Mass Data for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

| C₈H₉FO₂ | ¹²C, ¹H, ¹⁹F, ¹⁶O | 156.05865 |

This precise mass measurement provided by HRMS serves as a primary piece of evidence for the identity of a newly synthesized batch of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like this compound. In ESI-MS, the analyte is ionized by applying a high voltage to a liquid solution, which creates an aerosol of charged droplets. nih.gov This method typically generates even-electron ions, such as the protonated molecule [M+H]⁺. nih.gov

For this compound, ESI-MS analysis would be expected to show a prominent peak corresponding to the [M+H]⁺ ion at a mass-to-charge ratio (m/z) of approximately 157.0659. The detection of this ion confirms the molecular weight of the compound. Depending on the experimental conditions, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ might also be observed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual components within a sample. smolecule.com For this compound, the sample is first vaporized and passed through a capillary gas chromatography column. The separation is based on the compound's volatility and interaction with the column's stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that helps in its identification.

After separation by GC, the eluted compound enters the mass spectrometer, which generates a mass spectrum. nih.gov This spectrum serves as a molecular fingerprint. The combination of the retention time from the GC and the mass spectrum from the MS provides high confidence in the identification and purity assessment of this compound. smolecule.com

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) experiments, often performed following ESI, involve the isolation and fragmentation of a specific parent ion (e.g., the [M+H]⁺ ion of this compound) to elucidate its structure. nih.govnih.gov The resulting fragment ions provide valuable information about the molecule's connectivity. The fragmentation of even-electron ions in ESI is often predictable and follows established chemical principles. nih.gov

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound (m/z 157.07) could involve the following steps:

Neutral Loss of Ethylene (B1197577) Oxide (C₂H₄O): Cleavage of the ether bond could lead to the loss of an ethylene oxide molecule (44.03 Da), resulting in a fragment ion corresponding to protonated 2-fluorophenol (B130384) at m/z 113.04.

Cleavage of the C-O bond: Another likely fragmentation involves the cleavage of the bond between the phenoxy oxygen and the ethyl group, leading to the formation of a 2-fluorophenoxy radical cation or related ions.

Loss of Water (H₂O): The terminal hydroxyl group can be eliminated as a neutral water molecule (18.01 Da) from the parent ion, yielding a fragment at m/z 139.06.

Table 2: Proposed Key Fragment Ions of this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |

| 157.07 ([M+H]⁺) | 113.04 | C₂H₄O (Ethylene Oxide) |

| 157.07 ([M+H]⁺) | 139.06 | H₂O (Water) |

Understanding these fragmentation pathways is crucial for the structural confirmation of this compound and for distinguishing it from its isomers. nih.govcore.ac.uk

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman), provide detailed information about the functional groups present in a molecule. d-nb.info

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. innovatechlabs.com Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. innovatechlabs.comnsf.gov The FT-IR spectrum of this compound would be analyzed to confirm the presence of its key functional groups.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Alcohol (O-H) | Stretching, hydrogen-bonded | 3500 - 3200 (broad) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Ether (Ar-O-C) | Asymmetric Stretching | 1270 - 1200 |

| Alcohol (C-O) | Stretching | 1075 - 1000 |

| Aryl Fluoride (B91410) (C-F) | Stretching | 1270 - 1100 |

The presence of a broad band in the 3500-3200 cm⁻¹ region would confirm the hydroxyl group, while characteristic peaks in the fingerprint region (below 1500 cm⁻¹) would correspond to the C-O and C-F stretching vibrations. instanano.comresearchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy is a complementary technique to FT-IR. spectroscopyonline.com It measures the inelastic scattering of monochromatic light from a laser. While polar bonds like C=O and O-H give strong signals in IR, non-polar bonds and symmetric vibrations, such as those in aromatic rings, often produce strong signals in Raman spectra. nih.gov

The FT-Raman spectrum of this compound would provide additional structural information. Key bands would include the aromatic C=C stretching vibrations and the symmetric breathing mode of the benzene ring. spectroscopyonline.comresearchgate.net

Table 4: Expected FT-Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3050 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Aromatic Ring | C=C Stretching | 1620 - 1580 (strong) |

| Aromatic Ring | Ring Breathing | ~1000 |

By using both FT-IR and FT-Raman, a more complete vibrational analysis of this compound can be achieved, confirming the presence of all key structural features and providing a comprehensive characterization of the molecule. d-nb.infonih.gov

In-line Vibrational Spectroscopy for Reaction Monitoring

In-line vibrational spectroscopy, encompassing techniques such as Near-Infrared (NIR), Attenuated Total Reflectance Middle Infrared (ATR-MIR), and Raman spectroscopy, serves as a powerful process analytical technology (PAT) tool. researchgate.net These methods allow for the real-time, in-situ monitoring of chemical reactions, providing immediate data on the consumption of reactants and the formation of products without the need for sample extraction. researchgate.net The use of fiber-optic probes reduces the risk of sample contamination or degradation and avoids disturbing the reaction equilibrium. researchgate.net

In the context of synthesizing compounds like this compound, these spectroscopic techniques can track the progress of polycondensation or substitution reactions by monitoring changes in the intensity of characteristic vibrational bands. researchgate.netsemanticscholar.org For instance, the progress of reactions involving phenoxy derivatives can be monitored by observing the changes in bands corresponding to the starting materials and the forming product. researchgate.net Data gathered from in-line spectroscopy is often complex due to overlapping signals, necessitating the use of multivariate data analysis methods like Principal Component Analysis (PCA) to resolve the components and determine reaction endpoints in real time. researchgate.net

Analysis of Characteristic Vibrational Bands

The vibrational spectrum of a molecule provides a unique fingerprint based on the vibrations of its constituent functional groups. For compounds containing a fluorophenoxy ethyl moiety, specific bands in the Infrared (IR) spectrum can be assigned to particular molecular motions. rsc.org Analysis of structurally similar compounds, such as 2-(4-fluorophenoxy)acetic acid and N-phenoxyethylisatin hydrazones, allows for the identification of these characteristic frequencies. rsc.orgresearchgate.net

Key vibrational bands for the fluorophenoxy-ethanol structure are anticipated based on these related molecules. The presence of the hydroxyl (-OH) group results in a characteristic stretching vibration, while the aromatic ring and ether linkage also have distinct signals. rsc.orgresearchgate.net

Table 1: Characteristic Vibrational Bands for a Fluorophenoxy-ethyl Structure based on Analogous Compounds

| **Frequency (cm⁻¹) ** | Assignment | Source |

|---|---|---|

| 3350-3375 | O-H stretch | researchgate.net |

| 3053 | Csp²–H stretch (aromatic) | rsc.org |

| 2924, 2874 | Csp³–H stretch (aliphatic) | rsc.org |

| 1242–1269 | Csp²–O ether stretch (aryl-O) | rsc.org |

| 1152–1166 | Csp³–O ether stretch (alkyl-O) | rsc.org |

X-ray Crystallography

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction (SCXRD) is the most powerful technique for unambiguously determining the molecular structure and stereochemistry of a compound in the solid state. springernature.com For derivatives of this compound, such as its corresponding acetate (B1210297) or other complex molecules incorporating the fluorophenoxy fragment, SCXRD has been successfully used to elucidate their detailed three-dimensional structures. rsc.orgiucr.orgmdpi.com The analysis of single crystals grown from solution provides a definitive structural model, including the conformation of flexible side chains and the arrangement of molecules in the unit cell. rsc.orgmdpi.com

Analysis of Crystal System and Space Group

The data from an SCXRD experiment defines the crystal system and space group, which describe the symmetry of the crystal lattice. This information is fundamental to understanding the packing of molecules. Studies on compounds closely related to this compound, such as 2-(4-fluorophenoxy)acetic acid and the magnesium salt of 2-(2-fluorophenoxy)acetate, have revealed their crystallographic parameters. researchgate.netiucr.org For example, 2-(4-fluorophenoxy)acetic acid crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The magnesium salt of its 2-fluoro counterpart crystallizes in the triclinic system with the space group P-1. iucr.orgqut.edu.au

Table 2: Crystallographic Data for Compounds Related to this compound

| Compound | 2-(4-Fluorophenoxy)acetic acid | [Mg(2-(2-fluorophenoxy)acetate)₂(H₂O)₄] |

|---|---|---|

| Formula | C₈H₇FO₃ | C₁₆H₁₈F₂MgO₁₀ |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P-1 |

| a (Å) | 13.3087 (17) | 7.3551 (6) |

| b (Å) | 4.9912 (6) | 7.6579 (5) |

| c (Å) | 11.6018 (15) | 20.7878 (14) |

| α (°) | 90 | 91.266 (6) |

| β (°) | 104.171 (4) | 94.341 (6) |

| γ (°) | 90 | 94.250 (6) |

| V (ų) | 747.21 (16) | 1163.84 (14) |

| Z | 4 | 2 |

| Source | researchgate.net | iucr.orgnih.gov |

Conformation Analysis of Molecular Fragments

The conformation of a molecule describes the spatial arrangement of its atoms, which can be determined from the torsion angles obtained through X-ray crystallography. Molecules with rotatable single bonds, like this compound, can exist in different conformations. mdpi.com In the crystal structure of a related N-phenoxyethyl derivative, the ethylene bridge connecting the phenoxy group to the rest of the molecule was found to adopt a staggered gauche conformation. rsc.org This is defined by a specific N–C–C–O dihedral angle of -68.89°. rsc.org Similarly, analysis of 2-(4-fluorophenoxy)acetic acid shows torsion angles that indicate anti-periplanar and syn-clinal conformations of its molecular fragments. researchgate.net These preferred conformations are a result of minimizing steric hindrance and optimizing electronic interactions within the molecule.

Intermolecular Interactions: Hydrogen Bonding and Weak Interactions

The packing of molecules in a crystal is governed by a network of intermolecular interactions. For this compound, the presence of a hydroxyl group makes it capable of forming strong hydrogen bonds. chemguide.co.uk A hydrogen bond is a strong dipole-dipole attraction between a hydrogen atom bonded to a highly electronegative atom (like oxygen) and a lone pair of electrons on another electronegative atom. savemyexams.comlibretexts.org

Hirshfeld Surface Analysis and 3D Energy Frameworks

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, providing insights into the nature and prevalence of close contacts between neighboring molecules. The analysis involves generating a surface around a molecule where the contribution to the electron density from the molecule itself is equal to the contribution from all other molecules in the crystal.

The Hirshfeld surface can be mapped with various properties, such as d_norm, which is a normalized contact distance that highlights regions of significant intermolecular interaction. Negative d_norm values (typically colored red) indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while positive values (blue) represent longer contacts. White regions indicate contacts around the van der Waals separation distance.

While specific studies on the Hirshfeld surface of this compound are not available, research on the closely related compound 2-(4-fluorophenoxy)acetic acid provides a clear example of the method's application. researchgate.net In the crystal structure of this analog, intermolecular interactions were quantified, showing the relative importance of different contacts. researchgate.net

Table 1: Percentage Contributions of Intermolecular Contacts for 2-(4-fluorophenoxy)acetic acid

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | 41.5 |

| O···H/H···O | 26.6 |

| C···H/H···C | 15.1 |

| F···H/H···F | 11.4 |

| C···C | 2.5 |

| O···C/C···O | 1.3 |

| F···C/C···F | 1.0 |

| O···O | 0.4 |

| F···O/O···F | 0.2 |

| Data derived from a study on the structurally similar compound 2-(4-fluorophenoxy)acetic acid. researchgate.net |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as UV-Visible (UV-Vis) spectroscopy, is an analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is characteristic of the specific electronic transition and is influenced by the molecular structure, particularly the presence of chromophores.

For this compound, the primary chromophore is the 2-fluorophenoxy group. The UV-Vis spectrum is expected to be dominated by π → π* electronic transitions within the aromatic benzene ring. The presence of the fluorine atom and the ethoxy substituent on the ring can modulate the energy of these transitions and, consequently, the wavelength of maximum absorbance (λ_max).

While the specific UV-Vis spectrum for this compound is not widely published, data from structurally related compounds can provide insight into its expected absorption characteristics. The electronic spectra of simple aromatic ethers typically exhibit strong absorption bands in the UV region. For example, related phenoxy-containing compounds show characteristic absorption peaks that are useful for their identification and quantification. rsc.org The study of various phthalocyanine (B1677752) derivatives containing phenoxy moieties also highlights that the electronic absorption spectra are a valuable tool for investigating molecular aggregation. researchgate.net

The solvent in which the spectrum is measured can also influence the position and intensity of the absorption bands, a phenomenon known as solvatochromism. researchgate.net The interaction between the solute and solvent molecules can alter the energy difference between the ground and excited electronic states.

Table 2: UV-Vis Absorption Maxima for Structurally Related Compounds

| Compound | λ_max (nm) | Solvent |

| 2-(2-Phenoxyacetyl)benzoic acid | 270.40 | Not Specified |

| 2-(2-(p-tolyloxy)acetyl)benzoic acid | 271.09 | Not Specified |

| 2-(2-(4-chlorophenoxy)acetyl)benzoic acid | 261.60 | Not Specified |

| 2-(2-(2-methoxyphenoxy)acetyl)benzoic acid | 272.10 | Not Specified |

| Data serves to provide context for the expected absorption region of the phenoxy chromophore. rsc.org |

Computational and Theoretical Investigations of 2 2 Fluorophenoxy Ethanol

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools for elucidating the molecular structure, reactivity, and spectroscopic properties of chemical compounds. These computational methods allow for a detailed investigation of molecules at the electronic level, providing insights that complement experimental findings. For 2-(2-Fluorophenoxy)ethanol, theoretical studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding its fundamental characteristics. These calculations can predict molecular geometries, vibrational frequencies, and electronic properties, offering a comprehensive portrait of the molecule's behavior.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for studying the electronic structure of molecules. This method is favored for its balance of accuracy and computational efficiency. In theoretical investigations of phenoxyethanol (B1677644) derivatives and related compounds, DFT calculations are routinely performed to model various molecular properties. researchgate.netresearchgate.net

Commonly, the B3LYP hybrid functional is utilized in conjunction with Pople-style basis sets, such as 6-311G** or 6-311++G(d,p), to carry out the calculations. researchgate.netmjcce.org.mk For instance, the structural stability and vibrational spectra of the closely related 2-phenoxyethanol (B1175444) were investigated using the DFT-B3LYP/6-311G** level of theory. researchgate.netnih.gov Such studies provide a reliable theoretical framework for predicting the properties of this compound, where the fluorine substituent is expected to introduce significant electronic effects.

A fundamental step in any computational analysis is the optimization of the molecule's geometry to find its most stable conformation, known as the equilibrium geometry. This process minimizes the total energy of the molecule with respect to the positions of its atoms. For the analogous compound 2-phenoxyethanol, DFT calculations have predicted that the molecule predominantly exists in a non-planar gauche conformation. researchgate.netnih.gov

This stability is not dictated by minimizing steric hindrance but rather by favorable intramolecular interactions. Specifically, the gauche structure of 2-phenoxyethanol is stabilized by dipolar interactions between the hydrogen atom of the hydroxyl group and the oxygen atom of the phenoxy group. researchgate.netnih.gov In this compound, a similar intramolecular hydrogen bond is expected to play a crucial role in determining the preferred geometry. The presence of the electronegative fluorine atom on the phenyl ring will further influence the charge distribution and the strength of these intramolecular forces.

Table 1: Predicted Geometrical Features of Stable Conformations This table is based on theoretical predictions for analogous structures like 2-phenoxyethanol.

| Parameter | Predicted Feature | Stabilizing Factor |

| Dihedral Angle (O-C-C-O) | Gauche | Intramolecular dipolar interactions/hydrogen bonding |

| Overall Structure | Non-planar | Interaction between the hydroxyl H and phenoxy O |

| Energetic Preference | Gauche conformation is lower in energy than the trans conformation | Dipolar interactions are more significant than steric repulsion |

Once the optimized molecular geometry is obtained, computational methods can predict the harmonic vibrational frequencies. These theoretical frequencies correspond to the fundamental modes of vibration and are instrumental in interpreting experimental infrared (IR) and Raman spectra. For 2-phenoxyethanol, vibrational frequencies were computed at the B3LYP level to provide tentative assignments for the normal modes observed in its spectra. researchgate.netnih.gov

The calculations yield not only the frequencies but also the IR and Raman intensities, which helps in identifying characteristic peaks. For this compound, key vibrational modes would include O-H stretching, C-H stretching, C-O-C ether linkage vibrations, and aromatic ring modes, with the C-F bond also giving rise to a characteristic stretching frequency.

Table 2: Representative Predicted Vibrational Frequencies and Assignments for a Phenoxyethanol-type Structure This table presents typical frequency ranges and assignments based on computational studies of analogous compounds.

| Frequency Range (cm⁻¹) | Assignment |

| 3350-3375 | O-H stretching |

| 2950-3050 | C-H stretching (aromatic and aliphatic) |

| 1580-1620 | C=C aromatic ring stretching |

| 1200-1250 | Asymmetric C-O-C stretching (ether) |

| 1000-1050 | Symmetric C-O-C stretching (ether) |

| 750-800 | C-H out-of-plane bending (aromatic) |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. The MEP map visualizes the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions. This analysis helps identify sites susceptible to electrophilic and nucleophilic attack. researchgate.netmjcce.org.mk

For this compound, the MEP surface would show negative potential (typically colored red or yellow) concentrated around the highly electronegative oxygen and fluorine atoms, indicating these are the primary sites for electrophilic attack. Conversely, positive potential (colored blue) would be located around the hydrogen atoms, particularly the hydroxyl hydrogen, marking them as sites for nucleophilic attack.

Table 3: Interpretation of MEP Surface for this compound

| MEP Color Code | Potential | Region on Molecule | Chemical Significance |

| Red | Most Negative | Oxygen and Fluorine atoms | Site for electrophilic attack; high electron density. |

| Yellow/Green | Intermediate/Neutral | Carbon skeleton of the aromatic ring and ethyl group | Lower reactivity; relatively neutral potential. |

| Blue | Most Positive | Hydroxyl Hydrogen atom | Site for nucleophilic attack; electron-deficient region. |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing chemical reactivity. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability, with a larger gap implying higher stability and lower reactivity. researchgate.netmdpi.com

Table 4: Significance of Frontier Molecular Orbitals (FMOs)

| Parameter | Definition | Significance for Reactivity |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). Higher energy means a better electron donor. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). Lower energy means a better electron acceptor. |

| ΔE (HOMO-LUMO Gap) | E(LUMO) - E(HOMO) | A large gap correlates with high kinetic stability and low chemical reactivity. A small gap suggests the molecule is more reactive. |

While MEP provides a general map of electrostatic potential, Fukui function analysis offers a more quantitative method to pinpoint reactive sites within a molecule based on the change in electron density. This analysis helps to distinguish the reactivity of individual atoms toward nucleophilic, electrophilic, or radical attacks. mjcce.org.mk

The Fukui function is derived from the principles of DFT and is used to describe how the electron density at a specific point in the molecule changes when the total number of electrons is altered. By calculating the Fukui indices for each atom in this compound, one could precisely identify which atoms are most likely to participate in different types of chemical reactions, thereby refining the predictions made by MEP analysis.

Calculation of First-Order Hyperpolarizability

No specific studies calculating the first-order hyperpolarizability (a measure of non-linear optical properties) for this compound were found. Such calculations are typically performed using quantum chemical methods like Density Functional Theory (DFT) to assess a molecule's potential in optical applications, but data for this compound is unavailable.

Molecular Dynamics (MD) Simulations

While MD simulations are a common tool for studying molecular behavior, specific simulation studies for this compound detailing conformational dynamics, solvation energies, and structural stability metrics have not been published in the accessible literature. The following subsections, therefore, remain unaddressed due to the absence of specific data.

Conformational Dynamics and Stability Analysis

Information regarding the specific conformers of this compound, their relative energies, and the dynamics of their interconversion as determined by MD simulations is not available.

Solvation Free Energy Calculations in Various Media

There are no published values for the solvation free energy of this compound in different solvents, which would typically be calculated to understand its solubility and partitioning behavior.

Analysis of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuations (RMSF)

Without dedicated MD simulation trajectories for this compound, data for RMSD (indicating structural stability over time) and RMSF (indicating atomic flexibility) cannot be provided.

Investigation of Intermolecular Hydrogen Bonds and Radius of Gyration

Analyses of the intermolecular hydrogen bonding patterns between this compound and solvent molecules, or data on its compactness as measured by the radius of gyration during a simulation, have not been reported.

Force Field Development and Application

There is no information on the specific force fields (e.g., AMBER, GROMOS, OPLS) or custom parameters that have been developed or used for the simulation of this compound.

Thermodynamic Property Predictionsvito.be

Thermodynamic properties are fundamental to understanding the stability and energy of a chemical system. Computational methods can predict these properties, providing valuable data, especially when experimental measurements are unavailable. Calculations are often performed at different temperatures to understand the correlations between heat capacity, entropy, and enthalpy. mjcce.org.mk For molecules like this compound, these predictions are typically derived from calculations of harmonic vibrational frequencies. mjcce.org.mk

Table 1: Illustrative Thermodynamic Data for a Structurally Related Compound (Note: The following data is for N'-[(1E)-(4-fluorophenyl)methylidene]thiophene-2-carbohydrazide, presented here to illustrate the output of thermodynamic calculations, and does not represent this compound.) mjcce.org.mk

| Temperature (K) | Heat Capacity (Cp) (Cal/Mol-Kelvin) | Entropy (S) (Cal/Mol-Kelvin) |

| 100 | 35.89 | 79.43 |

| 200 | 58.01 | 104.98 |

| 298.15 | 78.43 | 127.87 |

| 400 | 96.87 | 150.34 |

| 500 | 111.45 | 171.23 |

| 600 | 122.87 | 190.11 |

Entropy is a measure of the disorder or randomness of a system. Similar to heat capacity, it is calculated from statistical mechanics using the computed molecular partition functions, which depend on the molecule's vibrational frequencies and geometry. mjcce.org.mk The entropy of a molecule generally increases with temperature, reflecting a greater distribution of energy among available quantum states. mjcce.org.mk The dissolution entropy (ΔS) is another important parameter that can be determined using methods like the van't Hoff plot, which has been applied to complex molecules containing fluorophenoxy groups. vito.bescispace.com

Enthalpy is a measure of the total internal energy of a system plus the product of its pressure and volume. Computational chemistry can predict standard enthalpy of formation and enthalpy changes during reactions. mjcce.org.mk Differential scanning calorimetry is an experimental technique used to determine the enthalpy of melting for related compounds like 3-(2-halophenoxy)propane-1,2-diols. researchgate.net For dissolution processes, the enthalpy of dissolution (ΔH) can be derived from solubility measurements at different temperatures, indicating whether a process is endothermic or exothermic. vito.be The enthalpy of vaporization, a key property for volatile compounds, has been determined for simpler related molecules like 2-fluoro-ethanol. nist.gov

Reaction Mechanism Elucidation via Computational Methodsnist.gov

Computational methods are invaluable for elucidating the step-by-step pathways of chemical reactions. For this compound, a primary synthesis route involves the reaction of 2-fluorophenol (B130384) with ethylene (B1197577) oxide. This is a nucleophilic ring-opening reaction of an epoxide.

Theoretical investigations, particularly using Density Functional Theory (DFT), can map out the potential energy surface of this reaction. smolecule.com This involves: